molecular formula C23H28F2N4O2 B563589 Risperidone E-Oxime CAS No. 691007-09-7

Risperidone E-Oxime

Numéro de catalogue: B563589
Numéro CAS: 691007-09-7
Poids moléculaire: 430.5 g/mol
Clé InChI: BRCINVRBDDVLDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Cyclization Reactions

Reaction ParameterE-Oxime (7)Z-Oxime (7)
Cyclization Efficiency<5%>95%
Reaction Time (hours)51
Byproduct FormationMinimalIncreased

Mechanistic Insights :

  • The E-isomer’s hydroxyl group adopts an antiperiplanar position relative to the fluorine atom, sterically hindering cyclization .

  • Base treatment (e.g., KOH/ethanol) selectively converts Z-oxime to risperidone, while E-oxime remains largely unreacted under identical conditions .

Alkylation Reactions

E-Oxime undergoes alkylation with chloroethyl intermediates to form alkylated derivatives, though with slower kinetics compared to Z-oxime:

Example Reaction :

E Oxime 3 3 2 chloroethyl 2 methylpyrido 1 2 a pyrimidin 4 oneK2CO3,refluxAlkylated E Oxime 7 \text{E Oxime 3 3 2 chloroethyl 2 methylpyrido 1 2 a pyrimidin 4 one}\xrightarrow{\text{K}_2\text{CO}_3,\text{reflux}}\text{Alkylated E Oxime 7 }

  • Conditions : Acetonitrile, potassium carbonate, 3–5 hours at reflux .

  • Yield : ~70–80% (Z/E ratio preserved from starting material) .

  • Limitation : No racemization occurs, but E-oxime requires harsher conditions for comparable conversion .

Isomerization Reactions

E-Oxime can isomerize to Z-oxime under specific conditions, enabling its utility in synthesis:

MethodConditionsZ-Oxime Enrichment
Acid CatalysisAcetic acid, 10–40°CUp to 99%
Thermal TreatmentSolvent reflux (e.g., ethanol)80–90%
Preferential PrecipitationAcetic acid salt formation>95%

Key Finding : E→Z isomerization is thermodynamically favored, enabling recovery of reactive Z-oxime from E-rich mixtures .

Comparative Reactivity with Other Oximes

Risperidone E-Oxime shares reaction pathways with classical oximes but exhibits unique stereochemical constraints:

Reaction TypeReagents/ConditionsOutcome
Oxidation HNO₃, H₂O₂Nitro derivatives (low yield)
Reduction H₂/Pd-CAmine intermediates
Substitution R-X (alkyl halides), baseN-alkylated products

Notable Contrast : Unlike pralidoxime (an antidote oxime), this compound lacks nucleophilic reactivity toward organophosphates due to steric and electronic factors .

Experimental Data Highlights

Cyclization Kinetics (Source: ) :

text
Time (hours) | E-Oxime Remaining (%) | Risperidone Formed (%) ----------------------------------------- 0 | 99.6 | 0 1 | 91.5 | 3.7 5 | 90.0 | 4.2

Applications De Recherche Scientifique

Scientific Research Applications

Risperidone E-Oxime serves as an impurity standard in the analytical chemistry of pharmaceutical formulations. Its presence is significant in quality control processes for risperidone, ensuring the purity and efficacy of the active pharmaceutical ingredient. The compound is utilized in various research settings to:

  • Assess Drug Purity : As a reference standard, this compound helps in validating analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to detect impurities in risperidone formulations .
  • Investigate Pharmacokinetics : Researchers study the pharmacokinetic profiles of risperidone and its derivatives, including E-Oxime, to understand their metabolic pathways and interactions within biological systems .
  • Explore Mechanisms of Action : The compound is analyzed for its interactions with neurotransmitter receptors, particularly dopaminergic D2 and serotonergic 5-HT2A receptors. This research aids in elucidating the mechanisms underlying the therapeutic effects and side effects associated with risperidone treatment .

Biochemical Properties and Mechanisms

This compound exhibits several biochemical properties that are essential for its application in scientific research:

  • Receptor Interaction : It acts as an antagonist at dopaminergic D2 and serotonergic 5-HT2A receptors, influencing various signaling pathways related to mood regulation and psychotic symptoms .
  • Metabolism : The compound undergoes extensive metabolism primarily by cytochrome P450 2D6, producing active metabolites that contribute to its pharmacological effects .
  • Cellular Effects : Studies indicate that this compound affects cellular processes such as gene expression and cell signaling, impacting overall cellular metabolism .

Clinical Case Studies

Several clinical studies have highlighted the therapeutic implications of risperidone, providing insights into its effectiveness across different populations:

  • Pediatric Applications : A notable case study involved administering risperidone to children with developmental disorders who were refractory to previous treatments. The study reported significant clinical improvement in 13 out of 20 participants, with minimal side effects observed . This underscores the potential utility of risperidone derivatives like E-Oxime in treating complex pediatric cases.
  • Antioxidant Defense Studies : Research has also explored the effects of risperidone on oxidative stress markers in patients with schizophrenia. In a study involving drug-naive first episode patients, treatment with risperidone resulted in significant reductions in certain oxidative stress markers, suggesting a potential role for E-Oxime in modulating oxidative stress responses during treatment .

Comparison with Related Compounds

This compound can be compared with other oxime derivatives used in pharmacological contexts:

CompoundApplicationKey Differences
RisperidoneAntipsychoticMain therapeutic agent
PralidoximeAntidote for organophosphate poisoningUsed primarily in toxicology
ObidoximeAntidote for organophosphate poisoningSimilar mechanism but different efficacy
MethoximeResearch useLess common than other oximes

Activité Biologique

Risperidone E-Oxime is an oxime derivative of the atypical antipsychotic medication risperidone, known for its complex interactions with neurotransmitter systems in the brain. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C23H28F2N4O2C_{23}H_{28}F_{2}N_{4}O_{2} and a CAS number of 691007-09-7. The compound features a benzisoxazole core and includes two fluorine atoms, which contribute to its biological activity and potential pharmacological effects .

This compound primarily exhibits biological activity through its interaction with various neurotransmitter receptors:

  • Dopamine D2 Receptors : It acts as an antagonist, thereby reducing dopaminergic activity in the brain.
  • Serotonin 5-HT2A Receptors : Similar to risperidone, it inhibits these receptors, which is crucial for its antipsychotic effects.
  • Histamine H1 and Alpha-Adrenergic Receptors : These interactions may also play a role in its pharmacological profile .

The compound is metabolized by cytochrome P450 2D6 into 9-hydroxyrisperidone, an active metabolite that contributes to the overall therapeutic effects .

Pharmacological Activity

This compound's pharmacological activities can be summarized as follows:

Activity Description
Dopaminergic Antagonism Reduces dopaminergic signaling, potentially alleviating symptoms of psychosis.
Serotonergic Antagonism Modulates serotonin pathways, impacting mood regulation and psychotic symptoms.
Interaction with Other Receptors Involves histamine and adrenergic receptors, influencing sedation and blood pressure.

Case Studies

  • Clinical Efficacy : A meta-analysis indicated that risperidone (and by extension, its derivatives like E-Oxime) significantly improves treatment outcomes in schizophrenia patients compared to control groups . The analysis showed a marked improvement in negative symptoms and overall response rates.
  • Pharmacokinetics : Studies have demonstrated that this compound is primarily metabolized by CYP2D6 into its active form, which underscores the importance of genetic variations in drug metabolism among patients .

Laboratory Studies

In vitro studies have shown that this compound can influence various biochemical pathways:

  • Cellular Effects : It impacts cell signaling pathways related to neurotransmitter release and receptor activation .
  • Dosage Effects : Animal models indicate that low doses enhance antipsychotic-like effects, suggesting a dose-dependent relationship with efficacy .

Propriétés

Numéro CAS

691007-09-7

Formule moléculaire

C23H28F2N4O2

Poids moléculaire

430.5 g/mol

Nom IUPAC

3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3

Clé InChI

BRCINVRBDDVLDW-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F

SMILES isomérique

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F

SMILES canonique

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F

Apparence

Assay:≥98%A solid

Synonymes

3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 7.0 g (0.0143 mole) of 3-[2-[4-(2,4-difluoro-benzoyl)-piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 70 ml of pyridine, 5.4 g (0.0777 mole) of hydroxylamine hydrochloride and 100 ml of ethanol 1.6 g (0.0286 mole) of potassium hydroxide are added. The reaction mixture is heated to boiling for 10 hours, cooled to room temperature and the solvent is removed in vacuo. To the residue 100 ml of water are added and the mixture is extracted with 100 ml of dichloromethane. The organic phase is washed twice with 50 ml of water each, dried over anhydrous magnesium sulfate and evaporated. The residual crude product is recrystallized from ethyl acetate. Thus 4.2 g of 3-[2-[4-[(2,4-difluorophenyl)-(hydroxyimino)-methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are obtained. Yield 65.1%. According to HPLC analysis the purity of the product is 97.2%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 36.0 g (0.16 mole) of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 800 ml of acetonitrile 44.3 g of 4-(2,4-difluoro-benzoyl)-piperidine-oxime-hydrochloride, 33.6 g of sodium hydrogen carbonate and 0.66 g (4 millimoles) of potassium iodide are added. The reaction mixture is refluxed for 5 hours, cooled to room temperature and the solvent is removed in vacuo. The residue is taken up in 700 ml of water and extracted twice with 600 ml of dichloromethane each. The combined organic layers are dried over sodium sulfate and evaporated in vacuo. Thus 63.7 g of the title compound are obtained. Yield 92.5%. M.p.: 180-183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One
Yield
92.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Risperidone E-Oxime
Reactant of Route 2
Risperidone E-Oxime
Reactant of Route 3
Risperidone E-Oxime
Reactant of Route 4
Reactant of Route 4
Risperidone E-Oxime
Reactant of Route 5
Risperidone E-Oxime
Reactant of Route 6
Risperidone E-Oxime

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.